4-(Trifluoromethylthio)benzenesulfonamide

Lipophilicity Drug Design Permeability

4-(Trifluoromethylthio)benzenesulfonamide (CAS 1869-25-6) is a para-substituted benzenesulfonamide bearing the highly lipophilic and electron-withdrawing –SCF₃ group. Its molecular formula is C₇H₆F₃NO₂S₂ with a molecular weight of 257.3 g/mol and a computed XLogP3 of 2.4, placing it in a favorable lipophilicity range for membrane permeation while retaining the hydrogen-bond donor/acceptor capacity of the primary sulfonamide motif.

Molecular Formula C7H6F3NO2S2
Molecular Weight 257.3 g/mol
CAS No. 1869-25-6
Cat. No. B3048934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylthio)benzenesulfonamide
CAS1869-25-6
Molecular FormulaC7H6F3NO2S2
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C7H6F3NO2S2/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13)
InChIKeyKRJKMVQGNLIIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethylthio)benzenesulfonamide CAS 1869-25-6: Core Physicochemical and Structural Profile for Research Procurement


4-(Trifluoromethylthio)benzenesulfonamide (CAS 1869-25-6) is a para-substituted benzenesulfonamide bearing the highly lipophilic and electron-withdrawing –SCF₃ group. Its molecular formula is C₇H₆F₃NO₂S₂ with a molecular weight of 257.3 g/mol and a computed XLogP3 of 2.4, placing it in a favorable lipophilicity range for membrane permeation while retaining the hydrogen-bond donor/acceptor capacity of the primary sulfonamide motif [1]. The compound serves as a versatile building block in medicinal chemistry, particularly for constructing carbonic anhydrase inhibitors, kinase-targeted agents, and trifluoromethylthiolated heterocycles [2][3].

Why 4-(Trifluoromethylthio)benzenesulfonamide Cannot Be Simply Replaced by CF₃, OCF₃, or Halogen Analogs


The –SCF₃ group imparts a unique combination of high lipophilicity (XLogP3 = 2.4) and strong electron-withdrawing character (Hammett σₚ ≈ 0.50) that is not simultaneously achievable with the common comparator substituents –CF₃ (XLogP3 = 1.3, σₚ = 0.54), –OCF₃ (XLogP3 = 1.7, σₚ = 0.35), –F (XLogP3 = 0.71, σₚ = 0.06), or –Cl (σₚ = 0.23) [1][2]. The additional sulfur atom introduces distinct polarizability and hydrogen-bond acceptor capacity (7 HBA for –SCF₃ vs. 6 for –CF₃ and –OCF₃ analogs), altering solvation, target engagement, and metabolic stability profiles [1]. Consequently, substituting the –SCF₃ group with a –CF₃ or –OCF₃ analog is expected to reduce logP by 0.7–1.1 units, potentially compromising membrane permeability and binding-site complementarity in hydrophobic enzyme pockets [1][3].

Quantitative Differentiation Data for 4-(Trifluoromethylthio)benzenesulfonamide vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of –SCF₃ Benzenesulfonamide vs. –CF₃ and –OCF₃ Analogs

The compound exhibits a computed XLogP3 of 2.4, which is 1.1 log units higher than the –CF₃ analog (XLogP3 = 1.3) and 0.7 log units higher than the –OCF₃ analog (XLogP3 = 1.7) [1]. This difference corresponds to an approximately 12.6‑fold increase in octanol/water partition coefficient relative to the –CF₃ analog, translating to significantly enhanced passive membrane permeability potential while remaining within the Lipinski Rule of 5 (logP < 5) [2].

Lipophilicity Drug Design Permeability

Electronic Differentiation: Hammett σₚ of –SCF₃ vs. Common Substituents in Benzenesulfonamide Series

The –SCF₃ group displays a Hammett σₚ constant of approximately 0.50, indicating a strong electron-withdrawing effect comparable to –CF₃ (σₚ = 0.54) but significantly stronger than –OCF₃ (σₚ = 0.35), –F (σₚ = 0.06), and –Cl (σₚ = 0.23) [1]. Unlike –CF₃, the –SCF₃ substituent acts primarily through an inductive effect rather than a resonance effect, resulting in a 39% lower resonance contribution and distinct polarization of the aromatic ring, which can alter binding interactions with enzyme active sites [1][2].

Electronic Effects Structure-Activity Relationship Substituent Constant

Antiproliferative Activity Under Hypoxia: SCF₃-Containing Isatin-5-sulfonamide vs. Non-fluorinated and CF₃ Analogs

In a series of isatin-5-sulfonamide derivatives, the –SCF₃-substituted compound 5r demonstrated IC₅₀ values of 2.6–20.3 µM against a panel of cancer cell lines (MCF7, A549, HeLa, HT-29) under both normoxic and hypoxic conditions, whereas several non-fluorinated analogs lost ≥2‑fold potency under hypoxia [1]. Compound 5r was also one of only two derivatives in the series (together with 5m) that retained consistent antiproliferative activity across all tested lines, and it uniquely exhibited antiestrogenic activity via estrogen receptor‑α signaling suppression as confirmed by immunoblotting [1].

Anticancer Hypoxia Carbonic Anhydrase Inhibition

Synthetic Versatility: Exclusive Access to 4-(Trifluoromethylthio)-2H-benzo[e][1,2]thiazine 1,1-Dioxides

4-(Trifluoromethylthio)benzenesulfonamide serves as a direct precursor for the metal-free synthesis of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides via reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions, yielding the cyclized products in moderate to good yields [1]. The corresponding –CF₃ or –OCF₃ benzenesulfonamide analogs cannot undergo this specific intramolecular cyclization because the transformation relies on the unique reactivity of the –SCF₃ group as a thioether participant, not merely a substituent [1].

Synthetic Chemistry Heterocycle Construction Trifluoromethylthiolation

Hydrogen-Bond Acceptor Capacity: SCF₃ Adds One Additional HBA Over CF₃ and OCF₃ Analogs

The compound possesses 7 hydrogen-bond acceptor (HBA) atoms, compared to 6 HBA for both the –CF₃ and –OCF₃ benzenesulfonamide analogs [1]. The additional HBA arises from the divalent sulfur atom in the –SCF₃ linker, which can engage in weak hydrogen-bonding interactions with solvent or protein residues. This increment does not compromise the hydrogen-bond donor count (1 for all analogs) and remains within the Lipinski Rule of 5 (HBA ≤ 10) [2].

Solubility Hydrogen Bonding Drug-Likeness

High-Value Application Scenarios for 4-(Trifluoromethylthio)benzenesulfonamide Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Lead Optimization for Hypoxic Tumor Targeting

The elevated lipophilicity (XLogP3 = 2.4) of the –SCF₃ benzenesulfonamide scaffold enhances membrane penetration into hypoxic tumor regions where carbonic anhydrase IX is overexpressed. Evidence from the isatin-5-sulfonamide series demonstrates that SCF₃-bearing analogs retain antiproliferative activity under 1% O₂ conditions (IC₅₀ 2.6–20.3 µM) [1]. Researchers developing isoform-selective CA IX/XII inhibitors should prioritize this scaffold over CF₃ or OCF₃ analogs to maintain potency in the hypoxic niche.

Scaffold-Hopping and Privileged Fragment Library Construction

The unique ability of 4-(trifluoromethylthio)benzenesulfonamide to undergo intramolecular cyclization to form 4-(SCF₃)-2H-benzo[e][1,2]thiazine 1,1-dioxides—a transformation inaccessible to CF₃ or OCF₃ analogs—makes it a strategic building block for generating structurally novel heterocyclic libraries [2]. Medicinal chemistry groups engaged in scaffold-hopping campaigns should stock this compound as a differentiated fragment for hit expansion.

ADMET Property Modulation via LogP Adjustment

When a lead series requires a logP increase of 0.7–1.1 units without introducing additional hydrogen-bond donors or violating Rule of 5 constraints, replacing a –CF₃ or –OCF₃ group with –SCF₃ on a benzenesulfonamide template offers a predictable and quantifiable lipophilicity shift [3][4]. This strategy is supported by XLogP3 computational data and is consistent with established ADMET substituent effect trends.

Electronic Fine-Tuning of the Sulfonamide Zinc-Binding Pharmacophore

The –SCF₃ group provides an electron-withdrawing strength (σₚ ≈ 0.50) comparable to –CF₃ but with a predominantly inductive mechanism and reduced resonance contribution, enabling fine modulation of the sulfonamide –NH₂ pKa and zinc-binding affinity in metalloenzyme inhibitor design [5]. This electronic differentiation is particularly relevant for carbonic anhydrase and matrix metalloproteinase inhibitor programs where subtle pKa shifts can alter isoform selectivity.

Quote Request

Request a Quote for 4-(Trifluoromethylthio)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.